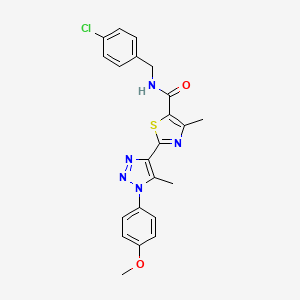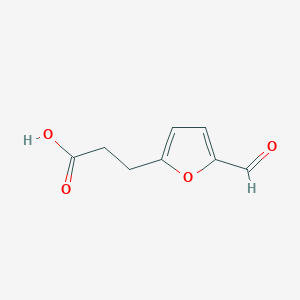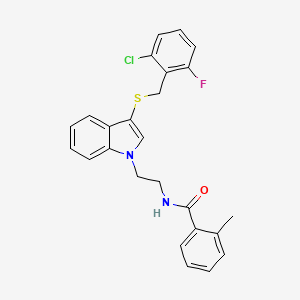
(Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves palladium-catalyzed oxidative carbonylation or cyclization reactions. For instance, the direct synthesis of 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans and 4-(alkoxycarbonyl)benzo[c]pyrans through oxidative Pd-catalyzed cyclization/alkoxycarbonylation of 2-alkynylbenzyl alcohols, aldehydes, or ketones has been reported (Bacchi et al., 2004). These methods might offer pathways for the synthesis of the compound of interest, highlighting the importance of catalytic conditions and the choice of precursors in obtaining the desired product.
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves X-ray crystallography, spectroscopy, and computational methods. For example, the molecular structure and X-ray diffractions of novel phthalide derivatives have been extensively analyzed, providing insights into their crystallography and electronic properties (Yılmaz et al., 2020). These analyses are crucial for understanding the geometry, electronic structure, and reactivity of the target compound.
Chemical Reactions and Properties
Chemical reactions involving isobenzofuran derivatives often include cyclization, coupling, and substitution reactions. The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective bromocyclization is an example of the type of reactions that these compounds can undergo (Zheng et al., 2019). Understanding these reactions is essential for the functionalization and application of the compound .
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are vital for the application and handling of chemical compounds. While specific data on the target compound was not found, the physical properties of closely related compounds can be determined through analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing a basis for predicting the behavior of similar compounds.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and susceptibility to hydrolysis or oxidation, are crucial for the practical application of any chemical compound. Studies on similar compounds, like the synthesis and reactivity of 1-(alkoxycarbonyl)methylene-1,3-dihydroisobenzofurans, offer insights into these aspects (Bacchi et al., 2004). Such information aids in the development of synthesis pathways and the identification of potential applications or limitations of the compound.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Analysis
Phenylpiperazine derivatives, including compounds structurally related to "(Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one", have been investigated for their binding affinity to DNA, specifically targeting the minor groove of double-stranded DNA. This interaction has implications for their application in cellular biology, where they can be used for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content values. The potential of these compounds as radioprotectors and topoisomerase inhibitors has also been highlighted, suggesting their utility in cancer research and therapy (Issar & Kakkar, 2013).
Drug Metabolism and Cytochrome P450 Interaction
Research into the interaction of phenylpiperazine derivatives with cytochrome P450 isoforms in human liver microsomes has provided insights into their metabolic pathways. This is crucial for understanding drug-drug interactions and for the development of compounds with minimized adverse metabolic interactions (Khojasteh et al., 2011).
Patent Landscape and Therapeutic Applications
The patent landscape for N-phenylpiperazine derivatives, encompassing compounds like "(Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one", reveals their significant medicinal potential beyond the central nervous system (CNS) disorders. These compounds have been identified as valuable scaffolds for developing new therapeutic agents across various medical fields, underscoring the need for further exploration and diversification of their applications (Maia et al., 2012).
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-phenylpiperazin-1-yl)methylidene]-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19-17-9-5-4-8-16(17)18(23-19)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9,14H,10-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZZAWWMAVSJOU-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C2C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C\2/C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-((4-Phenylpiperazin-1-yl)methylene)isobenzofuran-1(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)
![N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2483894.png)
![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)
![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)
![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)
![Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid](/img/no-structure.png)



